4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide - 946267-25-0

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Catalog Number: EVT-3134620
CAS Number: 946267-25-0
Molecular Formula: C23H22F3N3O3
Molecular Weight: 445.442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a small molecule that acts as a negative allosteric modulator (NAM) of the CXC chemokine receptor 3 (CXCR3) []. NAMs bind to a site distinct from the chemokine binding site and alter the receptor's conformation, impacting signaling downstream. This compound is a valuable tool in scientific research, particularly in studying CXCR3 signaling pathways and exploring potential therapeutic targets for inflammatory and autoimmune diseases.

Mechanism of Action

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide acts as a NAM of CXCR3, meaning it binds to an allosteric site on the receptor, distinct from the chemokine binding site []. This binding induces conformational changes in CXCR3, resulting in probe-dependent inhibition of downstream signaling pathways, including cAMP production and β-arrestin recruitment []. This probe dependence suggests that the compound can differentially modulate the receptor's response to different chemokine ligands.

Applications
  • CXCR3 Signaling Research: 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a valuable tool for studying the complexities of CXCR3 signaling []. Its probe-dependent inhibition provides insights into ligand-specific receptor conformations and the intricate interplay between allosteric modulators and chemokines in regulating CXCR3 activity [].
  • Drug Discovery: Understanding the molecular mechanisms of biased allosteric modulation by compounds like 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide offers a platform for developing novel therapeutics []. Targeting specific signaling pathways downstream of CXCR3 holds promise for treating inflammatory and autoimmune diseases with potentially fewer side effects compared to traditional chemokine receptor antagonists.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against Class I HDAC isoforms and demonstrates anticancer activity in vitro and in vivo. [] It induces cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells. [] The compound also displays a favorable pharmacokinetic profile and low inhibition of the hERG channel, making it a promising candidate for further anticancer drug development. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide

Compound Description: This compound represents a novel class of methylsulfone hydroxamate inhibitors targeting UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC). [] LpxC is a promising target for developing new antibacterial drugs against multidrug-resistant Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. [] This specific compound exhibits potent antibacterial activity. []

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. [] It exhibits a rigid, elongated structure with two basic groups and binds to an allosteric site on CXCR3, overlapping with but distinct from the binding site of the chemokine CXCL11. [] This compound is particularly interesting for its potential therapeutic applications in various inflammatory and autoimmune diseases where CXCR3 plays a significant role. []

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity antagonist of the CXCR3 receptor, belonging to the 8-azaquinazolinone class. [] Unlike VUF11211, it lacks basic groups and binds to a different allosteric site on CXCR3, primarily interacting with residues in transmembrane helices 2, 3, and 7. [] This distinct binding mode from both chemokines and other antagonists highlights the potential for developing highly selective CXCR3 modulators. []

[3H]N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is a radiolabeled allosteric ligand specifically designed for studying the CXCR3 receptor. [] Its structure closely resembles NBI-74330, incorporating a tritium ([3H]) atom for radioligand binding studies. [] This radioligand enables researchers to investigate the binding properties of allosteric modulators at CXCR3, offering valuable insights into their mechanism of action and potential for drug development. []

Properties

CAS Number

946267-25-0

Product Name

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide

Molecular Formula

C23H22F3N3O3

Molecular Weight

445.442

InChI

InChI=1S/C23H22F3N3O3/c1-2-32-19-10-8-16(9-11-19)20-12-13-22(31)29(28-20)14-4-7-21(30)27-18-6-3-5-17(15-18)23(24,25)26/h3,5-6,8-13,15H,2,4,7,14H2,1H3,(H,27,30)

InChI Key

MHOXSATZSXBOOE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.